molecular formula C10H12Cl2N2O B3241410 2,6-dichloro-N,N-diethylpyridine-4-carboxamide CAS No. 1463-74-7

2,6-dichloro-N,N-diethylpyridine-4-carboxamide

Cat. No.: B3241410
CAS No.: 1463-74-7
M. Wt: 247.12 g/mol
InChI Key: VTLIYTIAWFDILD-UHFFFAOYSA-N
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Description

2,6-Dichloro-N,N-diethylpyridine-4-carboxamide is a chemical compound with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, and a carboxamide group at the 4 position, substituted with diethyl groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dichloro-N,N-diethylpyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N,N-diethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide
  • 2,6-Dichloropyridine-4-carboxamide
  • 2,6-Dichloro-N,N-diethylpyridine-3-carboxamide

Comparison: 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of diethyl groups.

Properties

IUPAC Name

2,6-dichloro-N,N-diethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-3-14(4-2)10(15)7-5-8(11)13-9(12)6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLIYTIAWFDILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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